![molecular formula C21H15N3O4 B11098746 3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B11098746.png)
3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
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Overview
Description
3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline moiety and a pyrazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid typically involves multiple steps. One common method involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid with appropriate aldehydes and hydrazines under controlled conditions. The reaction is often carried out in the presence of catalysts such as triethylamine and solvents like diphenyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its hypoglycemic activity and potential use in treating metabolic diseases
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as glucose metabolism and cell signaling .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Shares a similar pyrazole ring structure.
2-oxo-1,2-dihydroquinoline-3-carboxamides: Contains the quinoline moiety and exhibits similar biological activities.
Uniqueness
What sets 3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid apart is its combined structure of quinoline and pyrazole rings, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H15N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[5-methyl-3-oxo-4-[(E)-(2-oxoquinolin-3-ylidene)methyl]-1H-pyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C21H15N3O4/c1-12-17(11-15-9-13-5-2-3-8-18(13)22-19(15)25)20(26)24(23-12)16-7-4-6-14(10-16)21(27)28/h2-11,23H,1H3,(H,27,28)/b15-11+ |
InChI Key |
PVZQQNVWJDBNOK-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)/C=C/3\C=C4C=CC=CC4=NC3=O |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)C=C3C=C4C=CC=CC4=NC3=O |
Origin of Product |
United States |
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